Tetrakis(2-ethylbutoxy)silane

Catalog No.
S1894501
CAS No.
78-13-7
M.F
C24H52O4Si
M. Wt
432.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(2-ethylbutoxy)silane

CAS Number

78-13-7

Product Name

Tetrakis(2-ethylbutoxy)silane

IUPAC Name

tetrakis(2-ethylbutyl) silicate

Molecular Formula

C24H52O4Si

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C24H52O4Si/c1-9-21(10-2)17-25-29(26-18-22(11-3)12-4,27-19-23(13-5)14-6)28-20-24(15-7)16-8/h21-24H,9-20H2,1-8H3

InChI Key

SWQWONXMUXCEDF-UHFFFAOYSA-N

SMILES

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC

Canonical SMILES

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC

Precursor for Silica Materials

One of the primary applications of TEBS is as a precursor for silica materials. TEBS readily undergoes hydrolysis and condensation reactions in the presence of moisture, leading to the formation of silicon dioxide (SiO2) networks []. Researchers utilize TEBS to prepare silica nanoparticles, thin films, and mesoporous structures with tailored properties for diverse applications [, ].

  • For instance, TEBS derived silica nanoparticles are explored for drug delivery due to their biocompatibility and tunable surface functionalities [].
  • TEBS can also be employed to create silica thin films for applications in electronics and optics due to their excellent insulating and light manipulation properties [].

Surface Modification

TEBS can be used as a surface modifying agent for various materials. The ethoxy groups in TEBS can react with hydroxyl groups present on the surface, forming a siloxane bond (Si-O-Si) and introducing new functionalities []. This technique allows researchers to tailor surface properties like wettability, adhesion, and chemical reactivity for specific applications.

  • In biosensor development, TEBS is employed to modify electrode surfaces to improve biomolecule immobilization and enhance sensor sensitivity [].
  • TEBS can also be used to modify the surface of glass fibers to promote adhesion with polymer composites, leading to improved mechanical properties [].

Tetrakis(2-ethylbutoxy)silane is a silane compound with the molecular formula C24H52O4SiC_{24}H_{52}O_{4}Si and a molecular weight of approximately 426.78 g/mol. It consists of a silicon atom bonded to four 2-ethylbutoxy groups, which are branched alkyl chains. This unique structure imparts specific properties to the compound, making it suitable for various applications in materials science and chemistry. The compound is characterized by its high molar volume and low volatility, which are significant for its performance in polymer formulations and crosslinking reactions .

TEBS is considered to have low to moderate toxicity. However, it can cause skin and eye irritation upon contact. It is also flammable with a flash point of 165 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TEBS.
  • Handle TEBS in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store TEBS in a cool, dry place away from heat and ignition sources.
, primarily involving the formation of siloxane networks through condensation reactions. One notable reaction is the Piers-Rubinsztajn reaction, where hydride-terminated siloxanes react with tetrafunctional alkoxysilanes to form polysiloxane networks. The reaction pathways include:

  • Dissociation back to starting reagents.
  • Reductive elimination of the alkyl group, leading to siloxane formation and an alkane by-product.
  • Metathesis, which transfers hydride to produce new hydridosilanes and alkoxysilanes, although this is less common .

The presence of the branched 2-ethylbutoxy groups affects the reaction kinetics and the properties of the resulting materials.

Tetrakis(2-ethylbutoxy)silane can be synthesized through several methods:

  • Direct synthesis from silicon tetrachloride and 2-ethylbutanol in the presence of a base catalyst.
  • Hydrosilylation reactions, where 2-ethylbutanol reacts with hydride-terminated silanes under specific conditions to yield tetrakis(2-ethylbutoxy)silane as a product.
  • Solvent-free methods that utilize Lewis acid catalysis to promote the reaction under ambient conditions, enhancing efficiency and reducing environmental impact .

Unique FeaturesTetrakis(2-ethylbutoxy)silane4 x 2-EthylbutoxyCrosslinking agent, surface modifierHigh molar volume, branched structureTetraethoxysilane4 x EthoxySilica precursorSimpler structure, more volatileTetrapropoxysilane4 x PropoxySilica precursorModerate volatilityTetra-n-butoxysilane4 x n-ButoxySol-gel processesLinear structure

Tetrakis(2-ethylbutoxy)silane is unique due to its branched alkyl groups, which influence its reactivity and the properties of materials formed from it compared to its linear counterparts.

Interaction studies involving tetrakis(2-ethylbutoxy)silane focus on its behavior in mixtures with other solvents or polymers. For instance, studies have measured excess volumes when mixed with cyclohexane, benzene, and carbon tetrachloride at various temperatures, providing insights into its solubility and compatibility with other compounds . These interactions are crucial for optimizing formulations in industrial applications.

Several compounds share structural similarities with tetrakis(2-ethylbutoxy)silane, including:

  • Tetraethoxysilane - A simpler silane with ethoxy groups that is widely used as a precursor for silica.
  • Tetrapropoxysilane - Similar to tetrakis(2-ethylbutoxy)silane but with propoxy groups; used for similar applications.
  • Tetra-n-butoxysilane - Another variant that features n-butyl groups; known for its utility in sol-gel processes.

Comparison Table

CompoundFunctional Groups

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-13-7

Wikipedia

Tetrakis(2-ethylbutyl) orthosilicate

General Manufacturing Information

Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester: ACTIVE

Dates

Modify: 2023-08-16

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